(Methyl(pyrimidin-2-yl)amino)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
[methyl(pyrimidin-2-yl)amino]methanol |
InChI |
InChI=1S/C6H9N3O/c1-9(5-10)6-7-3-2-4-8-6/h2-4,10H,5H2,1H3 |
InChI Key |
DMPFPWNMDUXBRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)C1=NC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Methyl Pyrimidin 2 Yl Amino Methanol
Overview of Established Aminomethanol (B12090428) Synthesis Approaches
Aminomethanols, also known as hemiaminals, are structurally characterized by a hydroxyl group and an amino group attached to the same carbon atom. Their synthesis is fundamentally rooted in the nucleophilic addition of an amine to an aldehyde or ketone. The most common and direct method involves the reaction of a primary or secondary amine with an aldehyde, typically formaldehyde (B43269), in a suitable solvent.
This reaction is generally reversible and the stability of the resulting aminomethanol can vary significantly depending on the structure of the parent amine and aldehyde. The equilibrium can be influenced by factors such as reactant concentrations, temperature, and pH. In many cases, the aminomethanol is a transient intermediate that can undergo further reactions, such as dehydration to form an imine or reaction with another amine molecule.
Key established approaches to aminomethanol synthesis include:
Direct condensation: This involves the straightforward reaction of an amine with an aldehyde. The reaction is often carried out in an aqueous or alcoholic medium at or below room temperature to favor the formation and stability of the aminomethanol product.
Reaction in non-aqueous media: To suppress side reactions like dehydration, the synthesis can be performed in a non-aqueous environment. This can also facilitate the isolation of the product.
pH control: The pH of the reaction medium plays a crucial role. Neutral or slightly alkaline conditions are often preferred to facilitate the nucleophilic attack of the amine on the carbonyl carbon without promoting excessive acid-catalyzed dehydration.
Precursor Design and Selection for the Synthesis of (Methyl(pyrimidin-2-yl)amino)methanol
The rational design and selection of precursors are paramount for the successful synthesis of this compound. The structure of the target molecule logically dictates the choice of the starting materials.
Table 1: Precursors for the Synthesis of this compound
| Precursor | Role | Key Structural Contribution |
| 2-(Methylamino)pyrimidine | Nucleophilic amine component | Provides the methyl(pyrimidin-2-yl)amino moiety |
| Formaldehyde | Electrophilic carbonyl component | Provides the hydroxymethyl group |
The primary precursor is 2-(methylamino)pyrimidine . This secondary amine provides the core heterocyclic structure and the methylamino group. Its synthesis can be achieved through various methods, including the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine (B1678525) ring with methylamine (B109427).
The second precursor is formaldehyde , which serves as the one-carbon electrophile. It is typically used as an aqueous solution (formalin) or in its polymeric form, paraformaldehyde, which can be depolymerized in situ. The high reactivity of formaldehyde makes it an ideal carbonyl source for this transformation.
Direct Synthesis Routes to this compound
The most direct and established route to this compound is the reaction between 2-(methylamino)pyrimidine and formaldehyde. nih.gov This reaction is a classic example of nucleophilic addition to a carbonyl group.
Mechanistic Analysis of Nucleophilic Addition and Condensation Reactions
The formation of this compound proceeds through a nucleophilic addition mechanism. The nitrogen atom of the methylamino group in 2-(methylamino)pyrimidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
The reaction can be depicted as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the partially positive carbon atom of the formaldehyde molecule. This leads to the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. This can occur intramolecularly or be mediated by solvent molecules (e.g., water). This step results in the formation of the neutral aminomethanol product.
This reaction is a reversible process, and the aminomethanol can potentially undergo further condensation with another molecule of 2-(methylamino)pyrimidine to form a methylene-bridged dimer, 2,2'-[methylenebis(methylimino)]dipyrimidine, particularly if the stoichiometry of formaldehyde is limited. nih.gov
Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. While specific optimization studies for this particular compound are not extensively documented, general principles for aminomethanol synthesis can be applied.
Table 2: Key Reaction Parameters for Optimization
| Parameter | Effect on Reaction | Recommended Conditions |
| Temperature | Higher temperatures can favor the reverse reaction and dehydration byproducts. | Room temperature or below is generally preferred to enhance the stability of the aminomethanol. |
| pH | Affects the nucleophilicity of the amine and the stability of the product. | Neutral to slightly alkaline conditions (pH 7-8) are often optimal. nih.gov |
| Stoichiometry | An excess of formaldehyde can lead to the formation of byproducts. | Equimolar amounts of 2-(methylamino)pyrimidine and formaldehyde are recommended for the formation of the target compound. nih.gov |
| Solvent | Influences reactant solubility and reaction rate. | Aqueous media are commonly used, though other polar solvents may be employed. |
| Reaction Time | Sufficient time is needed for the reaction to reach equilibrium. | Monitoring the reaction progress by techniques like TLC or NMR is advisable to determine the optimal reaction time. |
Isolation and Purification Strategies for Synthesized this compound
The isolation and purification of this compound can be challenging due to its potential thermal lability and reversible nature.
Isolation:
Precipitation: If the product is a solid and has low solubility in the reaction medium, it may precipitate out upon formation or cooling. The solid can then be collected by filtration.
Extraction: If the product is soluble, it may be extracted into an organic solvent after the reaction is complete. Care must be taken to avoid acidic or basic conditions during workup that could promote decomposition.
Purification:
Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system must be chosen in which the aminomethanol has high solubility at elevated temperatures and low solubility at lower temperatures.
Chromatography: Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed for purification. However, the potential for decomposition on the stationary phase should be considered.
Low-Temperature Techniques: Given the potential thermal instability, all purification steps should ideally be carried out at reduced temperatures to minimize degradation of the product.
Alternative and Convergent Synthetic Approaches for this compound and its Derivatives
While the direct condensation of 2-(methylamino)pyrimidine and formaldehyde is the most straightforward route to the title compound, alternative and convergent strategies can be envisioned for the synthesis of its derivatives or for overcoming potential challenges in the direct approach.
A convergent synthesis approach would involve the preparation of key fragments separately, which are then combined in the final steps. For instance, a functionalized aminomethanol precursor could be synthesized and then reacted with a pyrimidine-containing fragment. However, for a simple molecule like this compound, a convergent approach is less common than a linear synthesis.
Alternative approaches could focus on the synthesis of derivatives by modifying the core structure. For example, various substituted 2-aminopyrimidines can be synthesized and subsequently reacted with formaldehyde to generate a library of related aminomethanols. The synthesis of substituted 2-aminopyrimidines can be achieved through methods such as:
Condensation reactions: Reacting a β-dicarbonyl compound with guanidine (B92328) or its derivatives.
Cross-coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce substituents onto the pyrimidine ring.
These alternative pathways provide access to a broader range of (pyrimidin-2-yl)aminomethanol derivatives, which can be valuable for structure-activity relationship studies in various applications.
Green Chemistry Principles in the Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of chemical compounds is paramount in reducing environmental impact and promoting sustainable industrial practices. The synthesis of this compound, a hydroxymethylated aminopyrimidine derivative, provides a noteworthy case study for the implementation of these principles. The primary synthetic route to this compound is an addition reaction, which inherently aligns well with several core tenets of green chemistry.
The most direct and established method for synthesizing this compound involves the reaction of 2-(methylamino)pyrimidine with formaldehyde. nist.gov This reaction, conducted in an aqueous medium at room temperature, yields the desired N-methylol product. nist.gov An analysis of this specific pathway reveals a strong adherence to green chemistry principles, particularly concerning atom economy, choice of solvent, and energy efficiency.
Atom Economy: The synthesis of this compound from 2-(methylamino)pyrimidine and formaldehyde is an addition reaction. In such reactions, all the atoms of the reactants are incorporated into the final product. This results in a theoretical atom economy of 100%, a central goal of green chemistry that aims to maximize the efficiency of raw material conversion into the desired product, thereby minimizing waste.
Use of Safer Solvents: The documented synthesis utilizes water as the reaction medium. nist.govoclc.org Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, abundance, and low cost. nih.gov Employing an aqueous medium avoids the environmental and health hazards associated with volatile organic compounds (VOCs) often used in traditional organic synthesis. This choice significantly reduces the generation of hazardous waste and simplifies work-up procedures.
Catalysis: The reaction between 2-(methylamino)pyrimidine and formaldehyde proceeds efficiently without a catalyst. nist.gov However, the exploration of modern, benign catalysts could potentially enhance reaction rates and selectivity, especially if applied to the synthesis of the starting materials. For example, the synthesis of N-arylpyrimidin-2-amine derivatives has been optimized using palladium catalysts, which can operate under milder conditions than traditional methods. researchgate.net The development of reusable, non-toxic catalysts for pyrimidine synthesis is an active area of research aligned with green chemistry.
The following table summarizes the green chemistry metrics for the established synthesis of this compound and compares them to a hypothetical traditional organic synthesis to highlight its sustainable advantages.
| Green Chemistry Principle | Established Synthesis of this compound | Hypothetical Traditional Synthesis | Green Advantage |
| Atom Economy | ~100% (Addition Reaction) | Often < 80% (e.g., involving protecting groups or leaving groups) | High efficiency, minimal waste. |
| Solvent | Water | Organic Solvents (e.g., Dioxane, Toluene) | Non-toxic, non-flammable, readily available, environmentally benign. nist.govoclc.org |
| Energy Input | Room Temperature | Heating (Reflux) | Low energy consumption, reduced carbon footprint, lower cost. nist.gov |
| Catalyst | None required | Potentially stoichiometric reagents or heavy metal catalysts | Simpler process, avoids catalyst toxicity and separation issues. |
| Waste Generation | Minimal (primarily aqueous) | Significant organic and inorganic waste | Reduced environmental impact and disposal costs. |
Chemical Reactivity and Transformation Mechanisms of Methyl Pyrimidin 2 Yl Amino Methanol
Comprehensive Analysis of Functional Group Reactivity within (Methyl(pyrimidin-2-yl)amino)methanol
This compound integrates three distinct functional groups whose reactivities are mutually influential.
Pyrimidine (B1678525) Ring: As a six-membered diazine, the pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org The two nitrogen atoms exert a strong electron-withdrawing effect, reducing the electron density of the ring, particularly at the 2, 4, and 6 positions. wikipedia.orgresearchgate.net This π-deficiency makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution unless activating groups are present. wikipedia.orgbhu.ac.in
Tertiary Amine Group: The exocyclic nitrogen atom is directly attached to the electron-deficient C2 position of the pyrimidine ring. This connection reduces the nitrogen's basicity and nucleophilicity compared to a typical alkylamine, as the lone pair of electrons can be delocalized into the heterocyclic system. Nonetheless, it remains a potential site for protonation and alkylation. wikipedia.org
Hydroxyl Moiety: The -CH2OH group is attached to the tertiary amine nitrogen, forming a structure analogous to an N-methylol derivative or hemiaminal. wikipedia.org This arrangement makes the hydroxyl group's reactivity context-dependent. The carbon atom it is attached to is electrophilic due to the adjacent electronegative oxygen and nitrogen atoms, making the entire (methylamino)methanol group a potential leaving group or a site for nucleophilic substitution.
The interaction between these groups is critical. The amino group, while being deactivated by the ring, still acts as an electron-donating group through resonance, which can slightly mitigate the ring's electron deficiency. This effect, however, is generally not strong enough to favor electrophilic aromatic substitution without further activation. researchgate.net
Nucleophilic and Electrophilic Reaction Profiles of this compound
The molecule's reactivity profile allows for a range of transformations targeting its specific functional moieties.
The hydroxyl group in this compound is expected to undergo reactions typical of primary alcohols, although its proximity to the tertiary amine and its hemiaminal-like nature introduce specific considerations.
Esterification and Acylation: The hydroxyl group can react with acylating agents like acid chlorides or anhydrides to form esters. This reaction would likely proceed under standard conditions, potentially catalyzed by a non-nucleophilic base.
Etherification: Formation of ethers is plausible, for example, through a Williamson-type synthesis involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. However, the stability of the resulting products may be compromised due to the adjacent nitrogen atom.
Substitution (Hemiaminal Reactivity): The C-O bond can be cleaved upon protonation of the hydroxyl group, which turns it into a good leaving group (water). The resulting N-acyliminium-like cation is highly electrophilic and can be readily attacked by nucleophiles, leading to the substitution of the hydroxyl group. This is characteristic of hemiaminal ether chemistry. nih.govorganic-chemistry.orgorganic-chemistry.org
Table 1: Predicted Reactions at the Hydroxyl Moiety
| Reaction Type | Reagent Example | Predicted Product | Notes |
| Esterification | Acetyl Chloride | (Methyl(pyrimidin-2-yl)amino)methyl acetate | Standard acylation reaction. |
| Etherification | NaH, then CH₃I | 2-((Methoxymethyl)(methyl)amino)pyrimidine | Requires strong base for deprotonation. |
| Oxidation | PCC | N-Methyl-N-(pyrimidin-2-yl)formamide | Oxidation to the aldehyde. |
| Substitution | H⁺, Nu⁻ | 2-(Methyl(nucleophile-methyl)amino)pyrimidine | Proceeds via an electrophilic iminium-like intermediate. |
The exocyclic tertiary amine nitrogen, while less basic than typical aliphatic amines, retains a lone pair of electrons and can participate in several reactions.
Protonation: The amine can be protonated by acids to form an ammonium (B1175870) salt. The pKa of the conjugate acid would be significantly lower than that of a simple tertiary amine due to the electron-withdrawing pyrimidine ring. bhu.ac.in
Alkylation: Reaction with alkyl halides could lead to the formation of a quaternary ammonium salt. This reaction is generally more difficult for pyrimidines compared to pyridines due to the deactivating effect of the second nitrogen atom in the ring. wikipedia.org
N-Oxide Formation: Oxidation with peracids could potentially form an N-oxide at the tertiary amine nitrogen, although N-oxidation of the ring nitrogens is also a competing possibility. wikipedia.org
The pyrimidine ring itself is the primary site for nucleophilic and certain specific electrophilic reactions.
Electrophilic Substitution: Direct electrophilic substitution on the unsubstituted pyrimidine ring is difficult due to its π-deficient nature. wikipedia.org When such reactions occur, they preferentially take place at the C5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net The presence of the amino group at C2, an electron-donating group, may facilitate substitution at the C5 position under forcing conditions. Reactions like nitration and halogenation have been observed on substituted pyrimidines. wikipedia.org
Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions. bhu.ac.inslideshare.net In the case of this compound, these positions are unsubstituted. However, if a good leaving group were present at the C4 or C6 position, it could be readily displaced by nucleophiles.
Metallation and Subsequent Reaction: Direct deprotonation of the ring C-H bonds is possible using strong organometallic bases, followed by reaction with electrophiles. This would most likely occur at the most acidic C-H bond, often at C4 or C6.
Table 2: Predicted Reactions of the Pyrimidine Ring
| Reaction Type | Position(s) | Reagent Example | Predicted Outcome |
| Electrophilic Substitution | C5 | HNO₃/H₂SO₄ | Nitration at C5 (likely requires harsh conditions). |
| Nucleophilic Substitution | C4, C6 | Not applicable (no leaving group) | If a leaving group is present, substitution occurs readily. |
| Lithiation | C4/C6 | n-BuLi | Formation of a pyrimidinyl-lithium species. |
Degradation and Stability Studies of this compound
The stability of this compound is largely determined by the robustness of the aminomethanol (B12090428) linkage, which is known to be potentially reversible.
The most probable thermal degradation pathway is a retro-Mannich or retro-Henry type reaction, leading to the dissociation of the molecule into its constituent precursors: 2-(methylamino)pyrimidine and formaldehyde (B43269). This reversion is characteristic of N-methylol compounds and hemiaminals, which are often in equilibrium with their aldehyde and amine components. wikipedia.org
Predicted Decomposition Reaction: this compound ⇌ 2-(Methylamino)pyrimidine + Formaldehyde
Theoretical studies on the parent aminomethanol (NH2CH2OH) indicate that while it is kinetically stable in the gas phase, decomposition back to ammonia (B1221849) and formaldehyde is thermodynamically possible, though hindered by a significant energy barrier. researchgate.net Another decomposition route for aminomethanol involves dehydration to methanimine (B1209239) (CH2NH) and water, but this also has a high activation energy. frontiersin.orgnih.govolemiss.eduresearchgate.net By analogy, the decomposition of this compound back to the amine and formaldehyde is the most likely thermal degradation route under moderate conditions. At higher temperatures, more complex degradation involving the pyrimidine ring itself could occur, but this would require more significant energy input.
Photochemical Degradation Processes
The photochemical stability of this compound, like other pyrimidine derivatives, is a critical aspect of its chemical profile. While specific studies on the photodegradation of this exact molecule are not extensively documented, the photochemical behavior of related aminopyrimidine structures provides significant insights. The pyrimidine ring is known to be sensitive to light, and its degradation can be initiated by photo-oxidation. nih.gov
One potential degradation pathway involves the opening of the pyrimidine ring. This can be triggered by the absorption of UV radiation, leading to the formation of reactive intermediates. For instance, studies on the photodegradation of ruxolitinib, a drug containing a pyrrolopyrimidine core, have shown that photo-oxidation can lead to the cleavage of the heterocyclic ring system. nih.gov In the case of this compound, it is plausible that similar mechanisms could occur, initiated by the formation of radical species upon exposure to light and oxygen. The presence of the amino and hydroxyl groups may also influence the photochemical reactivity, potentially participating in photo-induced electron transfer or hydrogen abstraction processes.
The degradation products resulting from such photochemical processes would likely be complex and varied. Ring-opened products, as well as smaller fragments, could be formed. The specific products would depend on the irradiation wavelength, the presence of photosensitizers, and the reaction medium.
Hydrolytic Stability under Various Conditions
The hydrolytic stability of this compound is influenced by the presence of the aminomethanol functional group. Aminomethanol itself is a key intermediate in reactions such as the Strecker synthesis and has been the subject of theoretical and experimental stability studies. nih.govolemiss.eduresearchgate.net
Computational studies have indicated that aminomethanol can be kinetically stable in the gas phase, with a significant energy barrier to unimolecular decomposition into methanimine and water. scispace.comfrontiersin.org However, in an aqueous environment, the stability is expected to be significantly lower. Water molecules can act as catalysts in the dehydration process, facilitating the elimination of the hydroxyl group to form an iminium intermediate, which would then be hydrolyzed. nih.govolemiss.edu
Therefore, under aqueous conditions, this compound is likely to be susceptible to hydrolysis. The rate of this hydrolysis would be dependent on the pH and temperature of the solution. Under acidic conditions, protonation of the hydroxyl group would make it a better leaving group, likely accelerating the decomposition. Conversely, under basic conditions, the compound might exhibit greater stability, although specific data is not available.
Table 1: Predicted Hydrolytic Stability of this compound
| Condition | Predicted Stability | Potential Decomposition Products |
| Neutral (aqueous) | Moderate to Low | 2-(Methylamino)pyrimidine, Formaldehyde |
| Acidic (aqueous) | Low | 2-(Methylamino)pyrimidine, Formaldehyde |
| Basic (aqueous) | Moderate | 2-(Methylamino)pyrimidine, Formaldehyde |
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers several sites for chemical modification, including the hydroxyl group, the amine nitrogen, and the pyrimidine ring itself.
Esterification and Etherification Reactions at the Hydroxyl Group
The primary hydroxyl group in this compound is a prime site for esterification and etherification reactions.
Esterification: Standard esterification methods can be employed to convert the hydroxyl group into an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common and applicable method. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base is a viable strategy. organic-chemistry.org
Etherification: The hydroxyl group can also be converted to an ether. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method for ether formation. Acid-catalyzed etherification with another alcohol is also a possibility, particularly for the synthesis of symmetrical ethers.
Table 2: Potential Derivatization Reactions at the Hydroxyl Group
| Reaction | Reagents | Expected Product |
| Esterification | R-COOH, H⁺ catalyst | (Methyl(pyrimidin-2-yl)amino)methyl ester |
| Esterification | R-COCl, Base | (Methyl(pyrimidin-2-yl)amino)methyl ester |
| Etherification | 1. NaH, 2. R-X | (Alkoxymethyl)(methyl)pyrimidin-2-amine |
Alkylation and Acylation of the Amine Nitrogen
The secondary amine nitrogen in the (methylamino) group is also amenable to derivatization through alkylation and acylation reactions.
Alkylation: N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. nih.gov The presence of a base is often required to neutralize the hydrogen halide formed during the reaction. It is important to note that the endocyclic nitrogen atoms of the pyrimidine ring can also potentially undergo alkylation, leading to a mixture of products. ias.ac.inresearchgate.netresearchgate.net However, the exocyclic secondary amine is generally more nucleophilic and would be the preferred site of alkylation under appropriate conditions. Direct N-alkylation of 2-aminopyrimidines with alcohols has also been reported using an iridium catalyst system. rsc.org
Acylation: N-acylation of the secondary amine can be readily accomplished using acylating agents like acid chlorides or anhydrides. This reaction forms an amide and is typically carried out in the presence of a base to scavenge the acid byproduct. The acylation of 2-aminopyrimidines is a well-established transformation. nih.govrsc.org
Functionalization of the Pyrimidine Heterocycle
The pyrimidine ring itself can be functionalized, typically after introduction of a suitable leaving group.
Halogenation and Cross-Coupling Reactions: A common strategy for the functionalization of pyrimidines is to first introduce a halogen atom (e.g., chlorine or bromine) onto the ring. These halopyrimidines can then serve as substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions. jst.go.jpfigshare.comresearchgate.netnih.gov This allows for the introduction of a wide range of aryl, vinyl, or amino substituents onto the pyrimidine core. Cobalt-catalyzed cross-coupling reactions of 2-chloropyrimidines with arylzinc halides have also been reported. nih.gov
Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. researchgate.netresearchgate.netresearchgate.netnih.gov For example, a chlorine atom on the pyrimidine ring can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. nih.gov
This compound as a Versatile Synthetic Intermediate and Reagent
While specific applications of this compound as a synthetic intermediate are not widely reported, its structure suggests potential utility in several areas of organic synthesis.
The presence of multiple reactive sites—the hydroxyl group, the secondary amine, and the pyrimidine ring—makes it a potentially valuable building block for the synthesis of more complex molecules. For example, it could serve as a precursor for the synthesis of ligands for metal catalysis, where the nitrogen atoms of the pyrimidine ring and the amino group could coordinate to a metal center.
Furthermore, derivatives of this compound could be explored for their biological activity. The 2-aminopyrimidine (B69317) scaffold is a common motif in many biologically active compounds. nih.govresearchgate.net By modifying the hydroxyl and amino groups, as well as the pyrimidine ring, a library of compounds could be generated for screening in various biological assays. For instance, the related compound (4-amino-2-(methylthio)pyrimidin-5-yl)methanol is used as an intermediate in the synthesis of Thiamine (B1217682) and inhibitors of Akt kinase. chemicalbook.com Similarly, (4-Amino-2-methyl-5-pyrimidinyl)methanol is an intermediate in the thiamine biosynthetic pathway. cymitquimica.com These examples highlight the potential of substituted aminopyrimidinemethanols as key synthetic intermediates.
Utility in the Construction of Advanced Organic Scaffolds
The pyrimidine core of this compound is a common feature in a multitude of biologically active compounds, making it a valuable building block for medicinal chemistry. The presence of both nucleophilic (amino group) and electrophilic (after activation of the hydroxyl group) centers allows for its incorporation into diverse molecular architectures.
Research has demonstrated that pyrimidine derivatives are integral to the development of inhibitors for various kinases, which are crucial targets in cancer therapy. For instance, the pyrimidine scaffold is a key component in molecules designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). While direct studies on this compound's application in these specific contexts are not extensively documented, the general synthetic strategies for pyrimidine-based scaffolds highlight its potential. The amino group can undergo reactions such as N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions to attach various side chains and build more complex structures.
Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further functionalization. Alternatively, it can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. These transformations are fundamental in the synthesis of heterocyclic systems and other advanced organic scaffolds. The strategic manipulation of these functional groups allows for the systematic construction of compound libraries for drug discovery and materials science.
Table 1: Potential Synthetic Transformations of this compound for Scaffold Construction
| Functional Group | Reaction Type | Potential Products |
| Amino Group | N-Acylation | Amides |
| N-Alkylation | Tertiary Amines | |
| Buchwald-Hartwig Amination | Substituted Aminopyrimidines | |
| Hydroxymethyl Group | Oxidation | Aldehydes, Carboxylic Acids |
| Conversion to Leaving Group | Tosylates, Halides | |
| Etherification | Ethers |
Role in Aminomethanol-Mediated Organic Reactions
Aminomethanol moieties, such as the one present in this compound, are known to be key intermediates in various organic reactions. They can act as masked iminium ions, which are potent electrophiles. The equilibrium between the aminomethanol and the corresponding iminium ion is often influenced by the reaction conditions, such as pH.
In the presence of an acid catalyst, this compound can lose a molecule of water to form a reactive N-methyl-N-(pyrimidin-2-yl)iminium ion. This electrophilic species can then be trapped by a wide range of nucleophiles in reactions analogous to the Mannich reaction. This reactivity is pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds.
For example, the iminium ion derived from this compound could potentially react with enolates, silyl (B83357) enol ethers, or electron-rich aromatic and heterocyclic compounds. Such reactions would lead to the introduction of the (methyl(pyrimidin-2-yl)amino)methyl group into the nucleophilic partner, providing a straightforward route to more complex molecules. This type of transformation is highly valuable in the synthesis of natural products and pharmaceuticals.
The reactivity of aminomethanol derivatives is also harnessed in cyclization reactions to form heterocyclic rings. Depending on the nature of the substituents on the pyrimidine ring and any tethered nucleophilic groups, intramolecular reactions can be designed to construct fused or spirocyclic systems.
Table 2: Iminium Ion Formation and Subsequent Reactions
| Reactant | Condition | Intermediate | Subsequent Reaction | Product Type |
| This compound | Acidic | N-methyl-N-(pyrimidin-2-yl)iminium ion | Reaction with Enolate | β-Amino Ketone |
| Reaction with Indole | Substituted Indole | |||
| Intramolecular Cyclization | Fused Heterocycle |
Spectroscopic and Structural Elucidation of Methyl Pyrimidin 2 Yl Amino Methanol and Its Derivatives
Advanced Spectroscopic Techniques for Molecular Characterization of (Methyl(pyrimidin-2-yl)amino)methanol
The elucidation of the exact molecular structure of this compound, a compound with the molecular formula C₆H₉N₃O, relies on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, which, when integrated, allows for an unambiguous structural assignment.
High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound, the expected monoisotopic mass is 139.0746 g/mol . An experimental HRMS analysis would be anticipated to yield a value extremely close to this theoretical mass, thereby confirming the elemental formula of C₆H₉N₃O. This level of precision is crucial for differentiating the target compound from any potential isomers or impurities.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₆H₉N₃O |
| Monoisotopic Mass | 139.0746 g/mol |
| Molar Mass | 139.16 g/mol |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electronic environment of the proton.
Pyrimidinyl Protons: The pyrimidine (B1678525) ring contains three aromatic protons. The two protons at positions 4 and 6 are chemically equivalent and are expected to appear as a doublet, while the proton at position 5 should appear as a triplet. Based on data for similar pyrimidine derivatives, these signals would likely be found in the downfield region of the spectrum, typically between δ 6.5 and 8.5 ppm.
Methanol (B129727) Protons: The hydroxymethyl group (-CH₂OH) would give rise to two signals. The methylene (B1212753) protons (-CH₂) are expected to appear as a singlet, and the hydroxyl proton (-OH) would also be a singlet, though its chemical shift can be variable and influenced by solvent and concentration.
Methyl Proton: The N-methyl group (-NCH₃) protons would appear as a distinct singlet in the upfield region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4, H-6 (pyrimidine) | ~8.3 | Doublet |
| H-5 (pyrimidine) | ~6.6 | Triplet |
| -CH₂- | ~4.5 | Singlet |
| -OH | Variable | Singlet |
| -NCH₃ | ~3.1 | Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.
Pyrimidinyl Carbons: The carbon atoms of the pyrimidine ring will resonate at different chemical shifts. The carbon atom at position 2, being bonded to two nitrogen atoms, is expected to be the most downfield. The other pyrimidine carbons (C-4, C-5, and C-6) will have characteristic shifts in the aromatic region.
Methanol Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the aliphatic region of the spectrum.
Methyl Carbon: The carbon of the N-methyl group (-NCH₃) will also resonate in the aliphatic region, typically at a lower chemical shift than the methylene carbon.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrimidine) | ~162 |
| C-4, C-6 (pyrimidine) | ~158 |
| C-5 (pyrimidine) | ~110 |
| -CH₂- | ~65 |
| -NCH₃ | ~38 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent protons on the pyrimidine ring (H-4/H-6 with H-5).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a proton signal to its attached carbon. For instance, the signal for the -CH₂- protons would correlate with the signal for the -CH₂- carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm stereochemistry and conformation. In this case, NOESY could show through-space correlations between the N-methyl protons and the protons on the pyrimidine ring.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicative of hydrogen bonding.
N-H Stretch: While this molecule has a tertiary amine, the pyrimidine ring itself has C-H bonds that can be mistaken for N-H stretches. However, the primary diagnostic bands will be for other functional groups.
C-H Stretches: Aromatic C-H stretching vibrations from the pyrimidine ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region is characteristic of the C-O single bond in the hydroxymethyl group.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=N, C=C (pyrimidine) | 1400-1600 | Medium to Strong |
| C-O (alcohol) | 1000-1250 | Strong |
By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
For substituted pyrimidines, the position and intensity of these absorption bands can shift depending on the nature and position of the substituents. For instance, studies on 2-aminopyrimidine (B69317) and its derivatives show that the amino group can influence the electronic absorption spectra. scilit.comifpan.edu.pl Generally, pyrimidine derivatives exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically more intense. The presence of a methylamino and a hydroxymethyl group, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine due to the electron-donating effects of these groups.
A comparative study on pyrimidine and its halogenated derivatives revealed that while the two lowest-lying absorption bands show minor energy shifts, larger shifts are observed at higher energies, indicating that the effect of substituents can be more pronounced for higher energy electronic transitions. rsc.org While no specific data tables for this compound can be presented, a general representation of expected electronic transitions for a substituted pyrimidine is provided below.
| Type of Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Chromophore |
| π → π | 200 - 300 | High | Pyrimidine ring |
| n → π | > 270 | Low | Nitrogen lone pairs |
| This table represents generalized data for pyrimidine derivatives and is not specific to this compound. |
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound, with the chemical structure CH₃N(C₄H₃N₂)CH₂OH, does not possess a stereocenter and is therefore achiral. As a result, it will not exhibit a circular dichroism spectrum. This section is not applicable to the title compound.
Circular Dichroism and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination (if applicable)
Similar to the reasoning in section 4.3, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the chirality of a molecule. Since this compound is an achiral molecule, it will not produce a CD or VCD signal. Therefore, these techniques are not applicable for the stereochemical analysis of this compound.
Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations on the chemical compound "this compound" have been identified. Consequently, the detailed analysis requested in the outline regarding its electronic structure, molecular geometry, conformational landscape, and predicted spectroscopic properties cannot be provided at this time.
The fields of computational and theoretical chemistry rely on published research to build a body of knowledge on specific molecules. In the absence of such studies for "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.
General methodologies for the computational and theoretical investigation of similar molecules are well-established. These typically involve:
Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) and ab initio methods are standard for exploring the fundamental properties of molecules. DFT is widely used for its balance of computational cost and accuracy in determining ground-state properties, while ab initio methods aim for higher accuracy, often at a greater computational expense.
Conformational Analysis: Identifying the stable three-dimensional arrangements of a molecule (conformers) and their relative energies is crucial for understanding its behavior.
Spectroscopic Prediction: Computational models can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
While these methods are frequently applied to a wide range of chemical compounds, it appears that "this compound" has not yet been the subject of such published research. Therefore, the specific data tables and detailed research findings required to populate the requested article sections are not available.
Computational and Theoretical Investigations of Methyl Pyrimidin 2 Yl Amino Methanol
Prediction of Spectroscopic Properties from Theoretical Models
Prediction of UV-Vis Absorption Maxima and Electronic Transitions
There are no published studies detailing the theoretical prediction of UV-Vis absorption maxima or the analysis of electronic transitions for (Methyl(pyrimidin-2-yl)amino)methanol using computational methods like Time-Dependent Density Functional Theory (TD-DFT). While TD-DFT is a standard method for predicting the electronic absorption spectra of organic molecules, allowing for the calculation of maximum absorption wavelengths (λmax) and the characterization of electronic transitions (e.g., n → π* or π → π*), specific data for this compound has not been reported. mdpi.comnih.gov
Computational Elucidation of Reaction Mechanisms Involving this compound
Detailed computational studies on the reaction mechanisms involving this compound are not available in the current scientific literature. Such investigations are crucial for understanding the reactivity of a compound and for optimizing synthetic pathways.
Identification of Transition States for Chemical Transformations
Construction of Potential Energy Surfaces and Reaction Pathways
There is no available research that constructs the potential energy surfaces (PES) or maps out specific reaction pathways for this compound. A PES provides a comprehensive overview of the energy of a molecular system as a function of its geometry, allowing for the detailed exploration of reaction coordinates from reactants to products via transition states. chemrxiv.orgpnnl.gov The specific energetic landscape for reactions involving this compound remains computationally unexplored.
Molecular Dynamics Simulations and Intermolecular Interactions of this compound
No studies employing molecular dynamics (MD) simulations to investigate the behavior and intermolecular interactions of this compound have been published. MD simulations are a powerful tool for examining the dynamic properties of molecules, including their conformational changes, solvation effects, and non-covalent interactions (such as hydrogen bonding and van der Waals forces) with other molecules over time. rjeid.comtandfonline.com While such studies exist for other pyrimidine (B1678525) derivatives, often in the context of their interaction with biological macromolecules, specific findings for this compound are absent from the literature.
Advanced Applications and Potential Utilities of Methyl Pyrimidin 2 Yl Amino Methanol and Its Derivatives in Chemical Sciences
Role in Advanced Materials Science
The pyrimidine (B1678525) scaffold, a key feature of (Methyl(pyrimidin-2-yl)amino)methanol, is increasingly recognized for its utility in the development of advanced functional materials. researchgate.net The strong electron-withdrawing nature and π-conjugated system of the pyrimidine ring are desirable characteristics for creating materials with specific electronic and optical properties. researchgate.net Derivatives of this compound are promising candidates for several classes of advanced materials.
Polymer Science: The bifunctional nature of the molecule, with its reactive amino and hydroxyl groups, allows it to serve as a monomeric unit in polymerization reactions. This can lead to the formation of functional polymers where the pyrimidine moiety is either part of the polymer backbone or a pendant group. Such polymers could exhibit enhanced thermal stability, specific electronic properties, or the ability to coordinate with metal ions, making them suitable for applications in sensors or specialty coatings.
Metal-Organic Frameworks (MOFs): The nitrogen atoms within the pyrimidine ring and the additional nitrogen and oxygen atoms in the substituent group can act as coordination sites for metal ions. bldpharm.com This makes derivatives of this compound excellent candidates for use as organic ligands in the construction of MOFs. These crystalline materials are noted for their high porosity and surface area, with potential applications in gas storage, separation, and catalysis.
Organic Light-Emitting Diodes (OLEDs): The electron-deficient character of the pyrimidine ring makes it a useful component in materials designed for OLEDs, particularly as hosts for phosphorescent emitters or as electron-transporting materials. researchgate.net By incorporating the this compound scaffold into larger conjugated systems, it is possible to tune the electronic energy levels (HOMO/LUMO) of the resulting molecules to optimize performance in electronic devices. researchgate.net
Catalytic Applications and Ligand Design Incorporating the this compound Scaffold
The field of catalysis heavily relies on the design of ligands that can precisely control the reactivity and selectivity of metal centers. The this compound scaffold offers a versatile platform for creating novel ligands for a range of catalytic transformations.
The molecule possesses multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring, the exocyclic amino nitrogen, and the hydroxyl oxygen. This allows it to function as a polydentate ligand, capable of forming stable chelate rings with a metal center. The specific coordination mode can be tailored by synthetic modification. For instance, derivatization of the hydroxyl group could introduce additional donor atoms, enhancing the ligand's denticity and creating specific binding pockets.
Pyrimidine-based ligands have been successfully employed in various catalytic systems. For example, palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene ligands have been synthesized and shown to be active in catalysis. acs.org Similarly, ruthenium complexes supported by bidentate P^N ligands are effective catalysts for acceptorless dehydrogenative coupling reactions to produce heterocycles like pyrimidines. acs.org The this compound framework could be adapted to create analogous ligands, potentially offering unique steric and electronic properties to fine-tune catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and oxidation. Furthermore, pyrimidine hydrazide has been used to create metal complexes with notable biological activity, demonstrating the scaffold's utility in coordination chemistry. ekb.eg
Development of Novel Synthetic Methodologies Utilizing this compound as a Key Reagent or Intermediate
The aminomethanol (B12090428) functional group is recognized as a key, albeit often transient, intermediate in important chemical transformations like the Strecker synthesis of amino acids. researchgate.netolemiss.eduolemiss.edu Its presence in a stable heterocyclic compound like this compound makes it a valuable and versatile reagent for organic synthesis. The compound can serve as a linchpin in the construction of more complex molecules due to its distinct reactive handles.
The hydroxyl group can be readily transformed into a variety of other functionalities. For example, it can be oxidized to an aldehyde, providing a route to imines, or converted into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. A related compound, 2-methyl-4-amino-5-alkoxymethylpyrimidine, is used as a precursor where the alkoxymethyl group is displaced by ammonia (B1221849) to form 2-methyl-4-amino-5-aminomethylpyrimidine, a key intermediate for Vitamin B1. google.comgoogle.com This highlights the utility of the hydroxymethyl moiety on a pyrimidine ring as a synthetic handle.
Simultaneously, the secondary amine offers a site for N-acylation, N-alkylation, or participation in coupling reactions, allowing for the attachment of diverse molecular fragments. The pyrimidine ring itself can also be functionalized, although it is generally less reactive towards electrophilic substitution. This multi-faceted reactivity allows chemists to employ this compound as a key precursor in multi-step synthetic sequences. For instance, phenylamino-pyrimidine derivatives containing a methanol (B129727) group have been used as key intermediates in the synthesis of analogs of the kinase inhibitor Imatinib. mdpi.com Similarly, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol is a crucial intermediate in the synthesis of thiamine (B1217682) and Akt kinase inhibitors. chemicalbook.com
Structure-Property Relationship Studies of this compound Derivatives
Understanding the relationship between a molecule's structure and its properties is fundamental to the rational design of new functional molecules. For derivatives of this compound, systematic modifications to the core scaffold can lead to predictable changes in their biological or material properties.
Structure-activity relationship (SAR) studies on related 2-aminopyrimidine (B69317) systems have provided valuable insights. For example, in a series of histamine (B1213489) H4 receptor ligands, systematic modification of the pyrimidine core, the 2-amino group, and substituents at other ring positions led to significant improvements in potency. nih.gov The replacement of a tert-butyl group with aromatic and secondary amine moieties was particularly beneficial. nih.gov
In another study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, substitutions on the pyrimidine core led to a wide range of inhibitory activities, with one derivative showing potency far superior to the standard. nih.govmdpi.com This highlights the profound impact that peripheral chemical changes can have on the molecule's interaction with a biological target. Research on pyrimidine derivatives has also shown that the presence and position of substituents like halogens or amino groups can be critical for biological activity, such as promoting bone growth. nih.gov
These principles can be directly applied to the this compound scaffold. By systematically varying substituents on the pyrimidine ring or modifying the N-methyl and hydroxymethyl groups, researchers can fine-tune properties such as:
Hydrogen Bonding Capacity: Altering substituents affects the molecule's ability to act as a hydrogen bond donor or acceptor.
Lipophilicity: The introduction of different functional groups can modify the molecule's solubility and partitioning behavior between aqueous and lipid environments.
Electronic Properties: Electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the electron density of the system, influencing its reactivity and coordination properties.
Steric Profile: The size and shape of the molecule can be adjusted to optimize its fit within a binding site or a material's lattice.
The following table summarizes SAR findings from studies on related 2-aminopyrimidine derivatives, illustrating how different substituents influence biological activity.
| Core Scaffold | Substituent Modification | Target | Observed Effect on Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine | Fluorine on phenyl ring at C4/C6 | Platelet Aggregation | Good activity (IC50 = 62.5 - 72.4 µM) | brieflands.com |
| 2-Aminopyrimidine | Replacement of 6-tert-butyl with 4-cyanophenyl | Histamine H4 Receptor | Potent in vitro activity | nih.gov |
| 2-Amino-4,6-diarylpyrimidine | 4-OH, 3-OCH3 on one aryl ring; 4-Cl on other | α-Glucosidase | Potent inhibition (IC50 = 0.087 ± 0.01 µM) | tandfonline.com |
| 2-Amino-4,6-dichloropyrimidine | Substitution at C4 with a specific piperidine (B6355638) derivative | β-Glucuronidase | Very high potency (IC50 = 2.8 ± 0.10 µM) | nih.govmdpi.com |
| Pyrido[2,3-d]pyrimidine (B1209978) | Specific substitutions leading to compound 4 | PIM-1 Kinase | Potent inhibition (IC50 = 11.4 nM) | rsc.org |
Design and Synthesis of Functional Molecules for Diverse Chemical Purposes
The this compound scaffold is an exemplary building block for the design and synthesis of a wide array of functional molecules, particularly in the realm of medicinal chemistry and chemical biology. rsc.orgmdpi.com The pyrimidine ring is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs, which underscores its biological relevance. nih.gov
The synthetic accessibility of the scaffold and its multiple points for diversification allow for the creation of large libraries of compounds for screening against various biological targets. Researchers have successfully developed numerous bioactive agents based on the 2-aminopyrimidine core.
Kinase Inhibitors: The 2-aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors. By elaborating the this compound core with appropriate pharmacophoric groups, novel inhibitors targeting kinases involved in diseases like cancer can be designed. rsc.orgnih.gov
Enzyme Inhibitors: As demonstrated by studies on related compounds, the scaffold can be used to develop potent and selective inhibitors for enzymes such as α-glucosidase and β-glucuronidase. nih.govmdpi.comtandfonline.com
Anticancer Agents: A variety of pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant cytotoxic activity against cancer cell lines, often by inducing apoptosis. rsc.orgnih.govnih.gov
Molecular Probes: The scaffold can be functionalized with fluorescent tags or reactive groups to create molecular probes for studying biological systems.
The general strategy involves using the this compound as a central fragment and employing modern synthetic methods—such as cross-coupling reactions, multicomponent reactions, and click chemistry—to attach other molecular entities, thereby building molecules designed for a specific function. nih.govnih.gov
Future Directions and Emerging Research Avenues for Methyl Pyrimidin 2 Yl Amino Methanol
Exploration of Novel and Sustainable Synthetic Approaches for (Methyl(pyrimidin-2-yl)amino)methanol
The synthesis of pyrimidine (B1678525) derivatives often relies on the condensation of carbonyl compounds with amines or amidines. gsconlinepress.comwjarr.com For this compound, future research could focus on developing green and efficient synthetic protocols that minimize waste and energy consumption.
Key Research Objectives:
One-Pot Synthesis: Designing a one-pot reaction where 2-chloropyrimidine (B141910), methylamine (B109427), and a formaldehyde (B43269) equivalent react under mild conditions. This would streamline the process, avoiding the isolation of intermediates.
Catalytic Methods: Investigating the use of transition metal or organocatalysts to facilitate the formation of the C-N bond between methylamine and the pyrimidine ring, followed by the addition of formaldehyde.
Green Solvents and Conditions: Exploring the use of sustainable solvents like water, ethanol (B145695), or supercritical CO2, and employing energy-efficient methods such as microwave or ultrasound irradiation to drive the synthesis. orientjchem.org
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Reagents | Key Advantages | Research Focus |
| Stepwise Synthesis | 2-chloropyrimidine, Methylamine, Paraformaldehyde | Controlled, well-defined intermediates | Optimization of each step for yield and purity. |
| One-Pot Condensation | 2-aminopyrimidine (B69317), Formaldehyde, Methylating agent (e.g., Dimethyl sulfate) | Process intensification, reduced waste | Catalyst screening, reaction condition optimization. |
| Catalytic Amination/Hydroxymethylation | 2-halopyrimidine, Methylamine, Formaldehyde | High efficiency, potential for asymmetry | Development of novel catalytic systems. |
| Flow Chemistry Synthesis | Reactants pumped through a heated microreactor | Precise control, enhanced safety, scalability | Reactor design, optimization of flow rates and temperature. |
Unexplored Reactivity Patterns and Transformational Chemistry of the Compound
The this compound molecule contains a hemiaminal functional group, which is known to be a key transient intermediate in various chemical transformations. nih.govresearchgate.net This inherent reactivity is a fertile ground for future exploration.
Potential Areas of Investigation:
Iminium Ion Formation: The compound can serve as a precursor to a highly reactive N-methyl-N-(pyrimidin-2-yl)methaniminium ion. The trapping of this electrophilic intermediate with various nucleophiles could lead to a diverse array of novel pyrimidine derivatives.
Mannich-Type Reactions: Investigating its use as a reagent in Mannich-type reactions, where it would provide a methyl(pyrimidin-2-yl)aminomethyl moiety to a wide range of carbon-based nucleophiles.
Cyclization Reactions: Exploring intramolecular reactions where the aminomethanol (B12090428) group reacts with another substituent on the pyrimidine ring to form fused heterocyclic systems. These fused systems are often of significant interest in medicinal chemistry. researchgate.net
| Reaction Type | Potential Reactant | Expected Product Class | Significance |
| Nucleophilic Addition | Indoles, Phenols, Ketones | 2-((Alkyl(aryl)methyl)(methyl)amino)pyrimidine | Access to complex substituted pyrimidines. |
| [4+2] Cycloaddition | Dienes (e.g., Cyclopentadiene) | Fused pyrimidine heterocycles | Novel scaffolds for drug discovery. |
| Oxidation | Mild oxidizing agents | N-methyl-N-(pyrimidin-2-yl)formamide | Synthesis of amide derivatives. |
| Reduction | Reducing agents (e.g., NaBH4) | 2-(Dimethylamino)pyrimidine | Controlled conversion to stable amines. |
Integration of this compound into Complex Supramolecular Architectures
The pyrimidine ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions and a versatile component for forming hydrogen-bonded networks. gsconlinepress.com The presence of both a hydrogen bond donor (-OH) and acceptors (pyrimidine nitrogens) in this compound makes it an attractive building block for supramolecular chemistry.
Future Research Directions:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating the self-assembly of the compound with various metal ions to create novel coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, or sensing.
Hydrogen-Bonded Networks: Studying the formation of intricate hydrogen-bonded structures in the solid state, potentially leading to materials with interesting properties such as polymorphism or host-guest capabilities.
Self-Assembling Systems: Designing systems where the molecule can self-assemble in solution to form higher-order structures like gels or liquid crystals.
Development of Advanced Analytical Techniques for In Situ Monitoring of this compound Reactions
Given that aminomethanols can be transient and exist in equilibrium with their starting materials and subsequent products, advanced analytical techniques are crucial for studying their reaction kinetics and mechanisms. nih.govolemiss.edu
Emerging Analytical Approaches:
Process Analytical Technology (PAT): Employing in situ spectroscopic methods like Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor the formation and consumption of the compound in real-time during a reaction. nih.gov
Cold-Spray Ionization Mass Spectrometry (CSI-MS): Using soft ionization mass spectrometry techniques to detect and characterize the compound and other transient intermediates directly from the reaction mixture without derivatization.
In Situ NMR Spectroscopy: Utilizing specialized NMR techniques to observe the reaction progress directly within the NMR tube, providing detailed structural information on all species present in the equilibrium.
| Analytical Technique | Information Gained | Advantage for This Compound |
| In Situ FTIR/Raman | Real-time concentration profiles, reaction kinetics. | Monitors transient species without disturbing the reaction. nih.gov |
| Stop-Flow Kinetics | Rates of fast reactions. | Captures the kinetics of iminium ion formation. |
| Photoionization Mass Spectrometry | Isomer-selective detection of transient species. | Can distinguish this compound from potential isomers. researchgate.net |
Interdisciplinary Research Opportunities for this compound-Containing Structures
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The unique reactivity of the aminomethanol group could be leveraged to create novel structures for interdisciplinary applications.
Potential Collaborative Fields:
Medicinal Chemistry: Using the compound as a synthon to develop new libraries of molecules for screening against various biological targets, including kinases, proteases, and GPCRs. The pyrimidine moiety is known to be present in various anticancer and antimicrobial agents. researchgate.netorientjchem.org
Chemical Biology: Designing chemical probes based on this scaffold to study biological processes. The reactivity of the aminomethanol could be harnessed for covalent labeling of proteins.
Materials Science: Incorporating the pyrimidine unit into polymers or other materials to imbue them with specific properties, such as thermal stability, conductivity, or the ability to coordinate metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
